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molecular formula C10H13IN2O B039847 N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide CAS No. 113975-32-9

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Cat. No. B039847
M. Wt: 304.13 g/mol
InChI Key: MWRKADKNFCJKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101628B2

Procedure details

Equip a 250 mL 3-neck round bottom flask with: a magnetic stirrer, a thermocouple, a dry ice/acetone bath, a nitrogen atmosphere, and an addition funnel. Charge 2,2-dimethyl-N-pyridin-3-yl-propionamide (3.0 g, 16.8 mmol), diethyl ether (67 mL), tetramethylene diamine (4.68 g, 6.08 mL, 40.3 mmol). Cool the reaction to −78° C. Add slowly via glass syringe n-butyllithium (2.5 M solution in hexane, 16.2 mL, 40.3 mmol) over 10 min. Allow the reaction to warm to −13° C. over 2 hours. Cool the reaction to −78° C. Add an iodine solution (8.5 g, 33.6 mmol in 20 mL THF) to the reaction via the addition funnel and mix 2.5 hours at −68° C. Quench the reaction by the addition of saturated aqueous NH4Cl solution (40 mL). Extract with ethyl acetate (100 mL) and discard the aqueous phase. Wash the organic layer with a saturated aqueous sodium thiosulfate solution (100 mL) and saturated aqueous sodium chloride. Dry the organic phase over sodium sulfate and filter. Concentrate in vacuo to give brown oil. Chromatograph on silica (80 g) eluting with a gradient of 100% dichloromethane to 70% ethyl acetate/30% dichloromethane to afford the title compound (1.19 g, 23%). MS (ES) m/z 305 [M+1]+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
67 mL
Type
solvent
Reaction Step Six
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:4].NCCCCN.C([Li])CCC.[I:25]I.[NH4+].[Cl-]>C(OCC)C>[I:25][C:11]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(C(=O)NC=1C=NC=CC1)(C)C
Step Two
Name
Quantity
6.08 mL
Type
reactant
Smiles
NCCCCN
Step Three
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
II
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
67 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-13 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Equip a 250 mL 3-neck round bottom flask with: a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to −78° C
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to −78° C
CUSTOM
Type
CUSTOM
Details
to the reaction via the addition funnel
ADDITION
Type
ADDITION
Details
mix 2.5 hours at −68° C
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (100 mL)
WASH
Type
WASH
Details
Wash the organic layer with a saturated aqueous sodium thiosulfate solution (100 mL) and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give brown oil
WASH
Type
WASH
Details
Chromatograph on silica (80 g) eluting with a gradient of 100% dichloromethane to 70% ethyl acetate/30% dichloromethane

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=NC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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